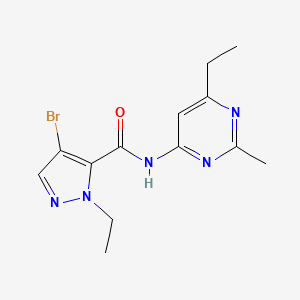![molecular formula C15H18N6O2 B7449596 3-[1-[4-(3,4-Dimethoxyphenyl)triazol-1-yl]ethyl]-4-methyl-1,2,4-triazole](/img/structure/B7449596.png)
3-[1-[4-(3,4-Dimethoxyphenyl)triazol-1-yl]ethyl]-4-methyl-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[1-[4-(3,4-Dimethoxyphenyl)triazol-1-yl]ethyl]-4-methyl-1,2,4-triazole, also known as DMPT, is a synthetic compound that has recently gained attention in the scientific community for its potential applications in various fields. DMPT is a triazole derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mécanisme D'action
The mechanism of action of 3-[1-[4-(3,4-Dimethoxyphenyl)triazol-1-yl]ethyl]-4-methyl-1,2,4-triazole is not fully understood, but it is believed to act on the hypothalamus and pituitary gland, leading to increased secretion of growth hormone-releasing hormone (GHRH) and growth hormone (GH). This results in increased growth and feed intake in animals.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including increased feed intake, growth performance, and meat quality in animals. In aquaculture, this compound has been shown to increase fish growth and feed efficiency. In medicine, this compound has been studied for its potential as an anti-inflammatory and anti-cancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-[1-[4-(3,4-Dimethoxyphenyl)triazol-1-yl]ethyl]-4-methyl-1,2,4-triazole in lab experiments is its ability to increase growth and feed intake in animals, leading to increased meat production. However, this compound has been shown to have varying effects in different animal species and at different doses, which can make it difficult to standardize experiments. Additionally, the long-term effects of this compound use in animals are not fully understood, and more research is needed to determine its safety and efficacy.
Orientations Futures
Future research on 3-[1-[4-(3,4-Dimethoxyphenyl)triazol-1-yl]ethyl]-4-methyl-1,2,4-triazole could focus on its potential applications in other fields, such as medicine and biotechnology. This compound could be studied for its potential as an anti-inflammatory and anti-cancer agent, and its mechanism of action could be further elucidated. Additionally, more research is needed to determine the long-term effects of this compound use in animals and its safety for human consumption.
Méthodes De Synthèse
The synthesis of 3-[1-[4-(3,4-Dimethoxyphenyl)triazol-1-yl]ethyl]-4-methyl-1,2,4-triazole can be achieved using different methods, including the reaction of 4-(3,4-dimethoxyphenyl)-1H-1,2,3-triazole with 3-chloro-1-propanol in the presence of a base, or by reacting 4-(3,4-dimethoxyphenyl)-1H-1,2,3-triazole with 3-bromo-1-propanol in the presence of a base. Another method involves the reaction of 4-methyl-1,2,4-triazole with 4-(3,4-dimethoxyphenyl)-1H-1,2,3-triazole in the presence of a base. The resulting product is a white powder that is soluble in water and ethanol.
Applications De Recherche Scientifique
3-[1-[4-(3,4-Dimethoxyphenyl)triazol-1-yl]ethyl]-4-methyl-1,2,4-triazole has been studied for its potential applications in various fields, including agriculture, aquaculture, and medicine. In agriculture, this compound has been shown to improve feed intake and growth performance in animals, leading to increased meat production. In aquaculture, this compound has been used as a feed attractant to increase fish growth and feed efficiency. In medicine, this compound has been studied for its potential as an anti-inflammatory and anti-cancer agent.
Propriétés
IUPAC Name |
3-[1-[4-(3,4-dimethoxyphenyl)triazol-1-yl]ethyl]-4-methyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O2/c1-10(15-18-16-9-20(15)2)21-8-12(17-19-21)11-5-6-13(22-3)14(7-11)23-4/h5-10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQHNMYOSAXHCEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=CN1C)N2C=C(N=N2)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3,5-dihydro-2H-pyrido[3,2-f][1,4]oxazepin-4-yl-[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanone](/img/structure/B7449513.png)
![6-[[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]amino]-N-ethylpyridine-3-carboxamide](/img/structure/B7449515.png)
![2-pyridin-3-yl-N-(2H-tetrazol-5-yl)spiro[3.3]heptane-2-carboxamide](/img/structure/B7449518.png)
![sodium;(1R,2S)-2-[(3-bromo-2-chlorophenyl)methylcarbamoyl]cyclopropane-1-carboxylate](/img/structure/B7449524.png)
![4-[2-[[5-(4-Hydroxyphenyl)-1,3,4-thiadiazol-2-yl]amino]ethyl]oxan-4-ol](/img/structure/B7449531.png)

![3-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-5-[(4-methoxy-2-methylphenyl)methyl]-1,2,4-oxadiazole](/img/structure/B7449558.png)
![2-[Benzyl-[2-(2-methyl-1,3-thiazol-4-yl)acetyl]amino]propanoic acid](/img/structure/B7449567.png)
![4-(difluoromethyl)-3-fluoro-N-[2-(1,2-oxazolidin-2-yl)-2-oxoethyl]benzamide](/img/structure/B7449570.png)
![3-[3-(3-Chloro-2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4,5,6,7-tetrahydro-1,2-benzoxazole](/img/structure/B7449589.png)
![3-[2-Ethylbutyl-[9-[2-hydroxy-2-(oxolan-2-yl)ethyl]purin-6-yl]amino]propanenitrile](/img/structure/B7449601.png)

![4-[(4,4-Difluorocyclohexyl)-methylamino]-2-(4-methylphenyl)-4-oxobutanoic acid](/img/structure/B7449609.png)
![2-[1-[(1S)-1-(4-fluoro-2-methylphenyl)ethyl]triazol-4-yl]-N,N-dimethylethanesulfonamide](/img/structure/B7449612.png)
